Hydroxy-PEG3-PFP ester
Description
Contextualization of Reactive Esters in Bioconjugation and Chemical Biology
Bioconjugation is the chemical process of joining two or more molecules, where at least one is a biomolecule. nih.gov This technique relies on reagents with reactive ends that target specific functional groups on molecules like proteins. nih.gov Reactive esters are a critical class of compounds used in bioconjugation due to their ability to form stable bonds with various functional groups on biomolecules. Among these, pentafluorophenyl (PFP) esters have gained prominence. wikipedia.org PFP esters are active esters derived from pentafluorophenol (B44920) and are used to attach molecules to primary amines in biomolecules. wikipedia.org
The high reactivity of PFP esters toward nucleophiles, such as the primary amines found on the surface of proteins, allows for efficient bond formation under mild conditions. nih.gov This reactivity stems from the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester a good leaving group. nih.gov A key advantage of PFP esters over other reactive esters, like N-hydroxysuccinimide (NHS) esters, is their increased stability in aqueous solutions, making them less prone to spontaneous hydrolysis during conjugation reactions. wikipedia.orgdcchemicals.comcd-bioparticles.net This stability leads to more efficient and reliable conjugation outcomes. precisepeg.com
Fundamentals of Polyethylene (B3416737) Glycol (PEG) Functionality in Biomedical Research
Polyethylene glycol (PEG) is a polyether compound that has become indispensable in biomedical research due to its unique properties. rsc.org It is a hydrophilic, non-toxic, and non-immunogenic polymer, making it highly biocompatible. mdpi.com The basic structure of PEG is a linear polymer with chemically active hydroxyl groups at its ends, which allows for easy conjugation with other molecules. rsc.org This process, known as PEGylation, can significantly improve the pharmacokinetic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life. rsc.org
PEG's versatility extends to its use in various forms, such as hydrogels, which are polymer networks capable of retaining large amounts of water. mdpi.comnews-medical.net These hydrogels are used in tissue engineering and as drug delivery systems. mdpi.comnews-medical.net The ability to modify PEG with different functional groups allows for the creation of linkers with specific properties, further expanding its utility in biomedical applications. researchgate.net
Rationale for the Design and Application of Hydroxy-PEG3-PFP Ester as a Bifunctional Reagent
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. scbt.com This design is intentional and highly advantageous for controlled, multi-step conjugations. thermofisher.com The molecule consists of a hydroxyl (-OH) group at one end and a PFP ester at the other, connected by a three-unit PEG linker. dcchemicals.com
The PFP ester end is designed to react specifically with primary amines, forming a stable amide bond. dcchemicals.comtocris.com This amine-reactive group is widely used for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules. dcchemicals.com The PEG3 linker provides a flexible, hydrophilic spacer that increases the water solubility of the entire reagent and the resulting conjugate. dcchemicals.combroadpharm.com This spacer arm also helps to reduce steric hindrance between the conjugated molecules. dcchemicals.com
The terminal hydroxyl group provides a second site for further chemical modification. dcchemicals.com This allows for sequential reactions, where the PFP ester is first reacted with an amine-containing molecule, and then the hydroxyl group is used to attach another molecule or to immobilize the conjugate onto a surface. This bifunctional nature makes this compound a versatile tool for creating complex biomolecular constructs, such as those used in Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). medchemexpress.comchemsrc.comglpbio.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F5O6/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(22)1-3-23-5-7-25-8-6-24-4-2-21/h21H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKFXKPNIRFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121184 | |
| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807537-40-1 | |
| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Design and Derivatization Strategies for Hydroxy Peg3 Pfp Ester
Established Synthetic Pathways for Pentafluorophenyl Ester Formation
Pentafluorophenyl (PFP) esters are highly reactive "active esters" used for forming amide bonds with primary and secondary amines. precisepeg.comwikipedia.org They are derived from the corresponding carboxylic acid and pentafluorophenol (B44920). wikipedia.org The synthesis of Hydroxy-PEG3-PFP ester involves the esterification of the terminal carboxylic acid of a hydroxy-PEG3-carboxylic acid precursor with pentafluorophenol.
Several methods exist for the formation of PFP esters from carboxylic acids:
Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate the esterification between a carboxylic acid and pentafluorophenol. rsc.org These reagents are effective but can be toxic and require careful removal from the final product. rsc.org
Activated PFP Reagents: Reagents such as pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) can be used for the simultaneous protection and activation of carboxylic acids. google.com This method can be advantageous for sensitive substrates.
Electrochemical Synthesis: A more recent development is the electrochemical coupling of carboxylic acids with pentafluorophenol. rsc.orgrsc.org This method avoids the need for exogenous dehydrating agents by modulating the oxidation state of the hydroxyl group in pentafluorophenol, creating a unique reaction cascade to form the PFP ester. rsc.orgrsc.org
The general scheme for PFP ester formation from a carboxylic acid is as follows: R-COOH + C₆F₅OH → R-COOC₆F₅ + H₂O
For this compound, the starting material would be Hydroxy-PEG3-carboxylic acid. The reaction would be: HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-COOH + C₆F₅OH → HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-COOC₆F₅ + H₂O
Post-Synthetic Modifications and Functionalization of the Hydroxyl Terminus
The terminal hydroxyl group of the polyethylene (B3416737) glycol (PEG) chain in this compound provides a versatile point for further chemical modification. mdpi.com This allows for the creation of heterobifunctional linkers with tailored properties for specific applications. nih.gov
Common modifications of the terminal hydroxyl group include:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing new reactive sites.
Etherification: The hydroxyl group can be deprotonated with a strong base and reacted with an alkyl halide to form an ether linkage. mdpi.com
Esterification: The hydroxyl group can be reacted with a carboxylic acid or its activated derivative to form an ester.
Conversion to other functional groups: The hydroxyl group can be converted to amines, thiols, or other functionalities through multi-step synthetic sequences. rsc.org
Introduction of Orthogonal Reactive Handles
A key strategy in modern bioconjugation is the use of orthogonal reactive handles, which are pairs of functional groups that react specifically with each other under mild conditions without cross-reacting with other functional groups present in biological molecules. nih.gov The hydroxyl terminus of this compound can be modified to introduce such handles.
Examples of orthogonal reactive handles that can be introduced include:
Azides and Alkynes: The hydroxyl group can be converted to an azide (B81097) or an alkyne to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). royalsocietypublishing.org These reactions are highly efficient and biocompatible. nih.gov
Thiols: The hydroxyl group can be converted to a thiol group, which can then react with maleimides or other thiol-reactive groups. rsc.orgresearchgate.net
Aldehydes and Ketones: Oxidation of the hydroxyl group to an aldehyde or ketone allows for reaction with hydrazides or aminooxy compounds to form hydrazones or oximes, respectively. mdpi.com
Elaboration for Specialized Conjugation Methodologies
The functionalization of the hydroxyl terminus enables the use of specialized conjugation methodologies that offer greater control over the site and stoichiometry of conjugation. biosyn.com
These methodologies include:
Site-Specific Ligation: By introducing a unique reactive handle, conjugation can be directed to a specific site on a biomolecule that has been genetically engineered to contain the complementary reactive partner. biosyn.com This avoids the random modification of multiple sites, which can lead to heterogeneous products with reduced activity. ucl.ac.be
Staudinger Ligation: An azide-functionalized PEG linker can react with a phosphine-containing molecule in a Staudinger ligation to form a stable amide bond. biosyn.com
PROTAC Synthesis: this compound is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comimmunomart.combiotechhubafrica.co.za PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com The hydroxyl group can be used to attach a ligand for the E3 ligase, while the PFP ester reacts with a ligand for the target protein.
Comparative Analysis of PFP Ester Reactivity and Stability in Biological Systems
PFP esters are often compared to other activated esters, particularly N-hydroxysuccinimide (NHS) esters, which are also widely used for amine acylation in bioconjugation. precisepeg.comresearchgate.net
Kinetic and Mechanistic Studies of Amine Acylation
The reaction of PFP esters with amines proceeds via a nucleophilic acyl substitution mechanism. The pentafluorophenoxy group is an excellent leaving group, which makes the ester highly reactive towards nucleophiles like primary and secondary amines. rsc.org
Reactivity: PFP esters exhibit high reactivity towards amines, comparable to or in some cases slightly less than NHS esters. thieme-connect.com The rate of acylation is dependent on the pH of the reaction medium, with higher pH values leading to faster reaction rates due to the increased nucleophilicity of the deprotonated amine. nih.gov
Selectivity: PFP esters show good selectivity for amines over other nucleophilic functional groups present in biomolecules, such as hydroxyl and thiol groups, especially under controlled pH conditions.
A study comparing the reactivity of different activated esters with (2-phenylethyl)amine showed that the PFP ester was slightly more reactive than the tetrafluorophenyl (TFP) ester but less reactive than the NHS ester. thieme-connect.com
Hydrolytic Stability Profiles in Aqueous Environments (PFP vs. NHS esters)
A significant advantage of PFP esters over NHS esters is their superior hydrolytic stability in aqueous environments. precisepeg.comwikipedia.orgrsc.orgresearchgate.net This is a crucial factor in bioconjugation reactions, which are often performed in aqueous buffers for extended periods.
Hydrolysis Rate: The rate of hydrolysis of activated esters is highly pH-dependent, increasing with increasing pH. nih.gov PFP esters hydrolyze significantly more slowly than NHS esters under similar aqueous conditions. precisepeg.com For example, at pH 7.4, PFP esters have been reported to hydrolyze at a rate of 0.1% per hour, compared to 1% per hour for NHS esters. Another study showed that at pH 10, a TFP ester (structurally similar to PFP ester) had a half-life almost 10 times longer than an NHS ester. nih.gov
Reaction Efficiency: The higher hydrolytic stability of PFP esters leads to more efficient conjugation reactions, as less of the active ester is consumed by the competing hydrolysis side reaction. precisepeg.comresearchgate.net This can result in higher yields of the desired conjugate and allows for reactions to be carried out over longer periods or at a larger scale.
Interactive Data Table: Comparison of PFP and NHS Ester Properties
| Property | PFP Ester | NHS Ester | References |
| Reactivity with Amines | High | Very High | thieme-connect.com |
| Hydrolytic Stability | High | Low to Moderate | rsc.org, precisepeg.com, researchgate.net, , nih.gov, wikipedia.org |
| Optimal pH for Conjugation | Slightly higher than NHS | ~7.0-8.5 | researchgate.net, nih.gov |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide | thieme-connect.com |
Applications in Targeted Biomolecular Functionalization and Probe Development
Covalent Modification of Proteins and Peptides
The ability to covalently modify proteins and peptides is fundamental to studying their function, creating therapeutic conjugates, and developing diagnostic tools. biochempeg.comjpsionline.com Hydroxy-PEG3-PFP ester provides a reliable method for achieving such modifications due to the specific reactivity of its PFP ester group.
Proteins and peptides contain several functional groups that can be targeted for chemical modification, with the primary amines of lysine (B10760008) residues being among the most common targets. biochempeg.comgbiosciences.com The PFP ester of this compound is an amine-reactive functional group that readily participates in acylation reactions with the ε-amino group of lysine residues, as well as the N-terminal α-amino group of a polypeptide chain, to form a stable amide bond. axispharm.comjpsionline.com
The key advantage of using a PFP ester, as opposed to the more conventional N-hydroxysuccinimide (NHS) ester, lies in its enhanced stability. axispharm.com PFP esters are significantly less susceptible to hydrolysis in aqueous buffer solutions, which are typically required to maintain the structural integrity of proteins. cd-bioparticles.netresearchgate.netprecisepeg.com This greater hydrolytic stability translates to higher reaction efficiency, as more of the reagent remains active and available to react with the target amine groups on the protein or peptide. axispharm.comprecisepeg.com The PEG spacer also enhances the water solubility of the molecule being conjugated. broadpharm.comissuu.com
| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |
|---|---|---|
| Reactive Towards | Primary and secondary amines (-NH2) | Primary amines (-NH2) |
| Bond Formed | Stable amide bond | Stable amide bond |
| Hydrolytic Stability | Higher stability in aqueous solutions axispharm.comresearchgate.net | More prone to hydrolysis in aqueous solutions researchgate.netprecisepeg.com |
| Reaction Efficiency | Generally higher due to lower rate of hydrolysis axispharm.comprecisepeg.com | Can be lower due to competitive hydrolysis |
Activity-based probes (ABPs) are powerful chemical tools designed to covalently bind to the active sites of specific enzymes or classes of enzymes. They are instrumental in enzyme profiling, target identification, and drug discovery. cd-bioparticles.net The construction of ABPs often involves a linker to connect a reactive "warhead" that binds the enzyme active site to a reporter tag (e.g., a fluorophore or biotin) for detection and purification.
This compound is well-suited for this application. Its bifunctional nature allows it to act as a versatile linker in ABP synthesis. cd-bioparticles.net The PFP ester end can be used to attach a reporter molecule containing a primary amine. Subsequently, the terminal hydroxyl group can be chemically modified or activated to attach the specific reactive group designed to target the enzyme of interest. This modular approach enables the synthesis of a wide array of probes for various biological targets. cd-bioparticles.net
Strategies for Lysine Residue Acylation
Site-Specific Conjugation to Oligonucleotides
The functionalization of nucleic acids is critical for applications in diagnostics, therapeutics, and nanotechnology.
Similar to proteins, oligonucleotides (DNA and RNA) can be chemically modified to incorporate specific functionalities. A common strategy is the introduction of a primary amine group at either the 5' or 3' terminus, or internally, during solid-phase synthesis. cd-bioparticles.netruixibiotech.com This amine group serves as a chemical handle for subsequent conjugation reactions.
This compound can be used to label these amine-modified oligonucleotides. cd-bioparticles.net The PFP ester reacts with the incorporated amine to form a stable amide linkage, thereby attaching the Hydroxy-PEG3 moiety to the nucleic acid. cd-bioparticles.netaxispharm.com This conjugation can serve several purposes:
Attachment of Labels: The terminal hydroxyl group can be further derivatized to attach fluorescent dyes, quenchers, or biotin (B1667282) for use in diagnostic assays like qPCR or fluorescence in situ hybridization (FISH).
Improved Solubility: The hydrophilic PEG chain can improve the aqueous solubility of the oligonucleotide conjugate. broadpharm.comissuu.com
Linkage to Other Molecules: The hydroxyl group provides a point of attachment for other molecules, including peptides, drugs, or delivery vehicles.
Engineering of Biologically Active Small Molecules
This compound is frequently employed as a linker in the synthesis of complex, multi-component small molecules designed for specific biological functions. cd-bioparticles.net A prominent example is its use in the creation of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.comimmunomart.com
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.commedchemexpress.com A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. medchemexpress.com
This compound is an ideal PEG-based linker for PROTAC synthesis. medchemexpress.commedchemexpress.comimmunomart.com The synthesis typically involves two steps:
The PFP ester end of the molecule is reacted with an available amine on one of the ligands (e.g., the E3 ligase ligand).
The free hydroxyl group is then chemically activated (e.g., via mesylation or tosylation) or converted to another functional group to enable its conjugation to the second ligand, which binds the target protein.
The length and flexibility of the PEG3 spacer are often critical for ensuring that the two ligands can bind their respective protein targets simultaneously and effectively form the ternary complex required for protein degradation.
Surface Immobilization and Biosensor Development
The immobilization of biomolecules onto solid surfaces is the foundation of many diagnostic and research platforms, including microarrays and biosensors. researchgate.netresearchgate.net PFP esters are used in surface chemistry to covalently attach amine-containing molecules to functionalized surfaces. researchgate.net
This compound can facilitate this process in several ways. For instance, a glass slide, gold nanoparticle, or polymer surface can be functionalized with groups that react with the hydroxyl end of the linker. This leaves the PFP ester exposed and available to capture amine-modified biomolecules, such as proteins or DNA probes, from a solution. mobt3ath.com This strategy is particularly useful because of the PFP ester's stability in the aqueous environments used for these applications. researchgate.netprecisepeg.com The PEG spacer serves to distance the immobilized biomolecule from the surface, which can reduce steric hindrance and improve its ability to interact with its target in a sample, thereby enhancing biosensor sensitivity and performance. mobt3ath.com
| Application Area | Target Biomolecule | Role of this compound | Key Chemistry |
|---|---|---|---|
| Protein Modification | Proteins, Peptides | Amine-reactive PEGylating agent | PFP ester reacts with lysine ε-amino groups axispharm.com |
| Probe Development | Enzymes | Bifunctional linker for ABP synthesis | PFP ester links to reporter; -OH links to warhead cd-bioparticles.net |
| Oligonucleotide Conjugation | Amine-modified DNA/RNA | Site-specific labeling reagent | PFP ester reacts with synthetic amine handle cd-bioparticles.net |
| PROTAC Synthesis | Small molecule ligands | Heterobifunctional linker | Links E3 ligase and target protein ligands medchemexpress.comimmunomart.com |
| Biosensor Development | Surface substrates, Probes | Immobilization and spacing agent | Covalent attachment of probes to surfaces researchgate.netmobt3ath.com |
Integration of Hydroxy Peg3 Pfp Ester in Targeted Protein Degradation Research
Design and Synthesis of PROTACs Featuring Hydroxy-PEG3-PFP Ester Linkers
This compound, chemically known as pentafluorophenyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate, is a valuable building block in the synthesis of PROTACs. medchemexpress.com It belongs to the family of PEG-based linkers, which are the most commonly used linkers in PROTAC design, accounting for 54% of reported PROTAC molecules. biochempeg.com The structure of this compound features a three-unit PEG chain that provides hydrophilicity, and a terminal pentafluorophenyl (PFP) ester. medchemexpress.comcd-bioparticles.net The PFP ester is a highly reactive group that readily undergoes nucleophilic substitution with primary amines on the E3 ligase ligand or the POI ligand, forming a stable amide bond. researchgate.net This reactivity, coupled with the PFP ester's relative stability in aqueous conditions compared to other activated esters like N-hydroxysuccinimide (NHS) esters, makes it an efficient tool for PROTAC assembly. researchgate.net
The synthesis of a PROTAC using this compound typically involves a stepwise approach. First, the E3 ligase ligand or the POI ligand, containing a suitable amine functional group, is reacted with the this compound. This reaction results in the formation of an intermediate where the linker is attached to one of the ligands. The terminal hydroxyl group on the PEG linker can then be activated or modified for subsequent conjugation with the second ligand, completing the synthesis of the heterobifunctional PROTAC molecule. The modular nature of this synthesis allows for the rapid generation of PROTAC libraries with varying linker lengths and attachment points for optimization studies. biochempeg.com
Impact of Linker Length and Composition on PROTAC Efficacy and Cellular Uptake
Studies have demonstrated that even subtle changes in linker length can have profound effects on degradation selectivity. For instance, a minor extension of a linker was shown to switch a PROTAC's activity from degrading both EGFR and HER2 to selectively degrading only EGFR. frontiersin.orgmdpi.com Conversely, shorter linkers can sometimes lead to higher selectivity due to a reduced number of possible conformations. frontiersin.org
The PEG composition of the linker, as found in this compound, generally enhances the water solubility of the resulting PROTAC, which can be advantageous for its pharmacokinetic properties. biochempeg.comprecisepeg.com However, the introduction of PEG moieties can also decrease cellular uptake compared to more lipophilic linkers like alkyl chains. jst.go.jp Research comparing PROTACs with different PEG linker lengths (PEG0, PEG3, and PEG5) revealed that the PROTAC with no PEG linker (PEG0) exhibited greater cellular uptake than those with PEG3 and PEG5 linkers. jst.go.jp Despite lower uptake, the PROTAC with the PEG3 linker showed higher degradation activity than the one with the PEG5 linker, suggesting that linker length influences not only cell permeability but also the intrinsic pharmacological potency of the PROTAC. jst.go.jp
| Linker Type | Cellular Uptake | Degradation Activity | Key Observation |
|---|---|---|---|
| PEG0 (No PEG) | Higher | Higher than PEG3 and PEG5 | Considered to have a more drug-like structure. jst.go.jp |
| PEG3 | Lower than PEG0 | Higher than PEG5 | Difference in degradation activity suggests influence on pharmacological potency. jst.go.jp |
| PEG5 | Lower than PEG0 | Lower than PEG3 | Demonstrates that longer PEG chains can negatively impact efficacy. jst.go.jp |
Mechanistic Investigations of PROTAC-Mediated Protein Degradation Pathways
The fundamental mechanism of action for a PROTAC involves the formation of a stable ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the target protein. biochempeg.com This polyubiquitination marks the POI for degradation by the 26S proteasome. biochempeg.com The linker, including those derived from this compound, is instrumental in this process. Its geometry and chemical composition orient the E3 ligase and the POI in a manner that allows for favorable protein-protein interactions and efficient ubiquitination. frontiersin.org
To confirm that the observed protein degradation is indeed mediated by the PROTAC and the proteasome pathway, researchers often employ proteasome inhibitors like MG132. nih.gov If the degradation of the target protein is blocked in the presence of MG132, it provides strong evidence for a proteasome-dependent mechanism. nih.gov Furthermore, to ensure the degradation is dependent on the specific E3 ligase recruited by the PROTAC, competition experiments with an excess of the E3 ligase ligand are performed. nih.gov
Recent advancements have also led to the development of light-activated PROTACs, which offer greater spatiotemporal control over protein degradation. rsc.org In one such study, a caged version of an E3 ligase ligand was incorporated into a PROTAC using a short PEG linker. rsc.org The PROTAC remained inactive until irradiated with light, which then triggered the degradation of the target protein, BRD4. rsc.org This approach highlights the versatility of PEG linkers in the design of sophisticated tools for mechanistic studies.
Structure-Activity Relationship (SAR) Studies of this compound-Derived PROTACs
Key aspects explored in SAR studies of PROTACs include the linker's length, composition, and attachment points to the two ligands. nih.gov For example, a study on PROTACs targeting hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS) investigated the effect of changing the conjugation site on the E3 ligase ligand and modifying the POI ligand. rsc.orgresearchgate.net While all the tested PROTACs showed high degradation activity, subtle differences were observed, which were attributed to the stability of the ternary complex as suggested by molecular dynamics simulations. rsc.org
Utility in Antibody Drug Conjugate Adc and Advanced Therapeutic Modality Development
Employment of Hydroxy-PEG3-PFP Ester in ADC Linker Design
The PFP ester group is an amine-reactive functional group used for bioconjugation. tocris.com It reacts with primary and secondary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of an antibody, to form stable amide bonds. tocris.commdpi.com This reaction is a cornerstone of many ADC conjugation strategies. Compared to the more commonly used N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability in aqueous solutions and are less susceptible to hydrolysis, which can lead to more efficient and controlled conjugation reactions. mdpi.combroadpharm.com
Table 1: Comparison of Amine-Reactive Esters in Bioconjugation
| Feature | PFP Ester | NHS Ester |
| Reactivity | High with primary and secondary amines tocris.com | High with primary amines |
| Hydrolytic Stability | More stable in aqueous solutions mdpi.combroadpharm.com | Less stable, prone to hydrolysis mdpi.com |
| Reaction Efficiency | Generally higher due to reduced hydrolysis broadpharm.com | Can be lower due to competing hydrolysis |
| Reaction pH | Typically performed at a slightly basic pH (e.g., pH 8.5) tocris.com | Typically performed at physiological to slightly basic pH (e.g., pH 7-9) |
Chemo-selective Conjugation for Homogeneous ADC Production
A major goal in modern ADC development is the production of homogeneous conjugates, where the drug-to-antibody ratio (DAR) is uniform across all ADC molecules. fujifilm.com The development of site-specific conjugation methods is a promising approach to achieving this homogeneity, which is crucial for a consistent pharmacological profile and a wider therapeutic window. fujifilm.com
While traditional lysine conjugation using reagents like this compound results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, the principles of its reactivity are foundational to more advanced, site-specific strategies. The PFP ester's reactivity with amines is a key chemical reaction in many bioconjugation techniques. tocris.com For instance, in engineered antibodies where a specific lysine or other amino acid has been introduced at a defined location, a PFP ester-containing linker can be used to target this site.
The enhanced stability of the PFP ester compared to other activated esters is advantageous in these more complex, multi-step conjugation procedures. mdpi.com It allows for more controlled reaction conditions and potentially higher yields of the desired site-specifically conjugated ADC. The ability to perform the conjugation at a slightly basic pH allows for chemo-selective targeting of deprotonated amine groups. tocris.commdpi.com
Beyond ADCs: Applications in Other Conjugate-Based Therapeutics
The versatile chemical properties of this compound make it suitable for use in other advanced therapeutic modalities beyond ADCs. The fundamental principle of linking different molecular entities to create a novel therapeutic is a common theme in modern drug development.
One prominent example is the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and its composition and length can significantly impact the efficacy of the resulting degrader. rsc.org this compound is used as a PEG-based linker in the synthesis of PROTACs, where its properties of hydrophilicity, defined length, and reactive handles are highly advantageous. medchemexpress.comcymitquimica.com
Furthermore, the PFP ester functionality can be used to attach this linker to various biomolecules containing primary or secondary amines, such as peptides, proteins, and oligonucleotides, for a range of applications in drug delivery and diagnostics. tocris.commdpi.com The hydroxyl group offers a convenient point for subsequent chemical elaboration, making this compound a versatile building block in the construction of a wide array of bioconjugates.
Emerging Methodologies and Advanced Applications of Hydroxy Peg3 Pfp Ester
Click Chemistry Adaptations for Complex Bioconjugations
The inherent reactivity of the PFP ester towards amines allows for the initial conjugation of Hydroxy-PEG3-PFP ester to a biomolecule. The hydroxyl group can then be chemically modified to introduce a bioorthogonal handle, such as an azide (B81097) or an alkyne, thereby enabling subsequent "click chemistry" reactions. dcchemicals.com This two-step approach allows for the construction of complex bioconjugates.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Derived Azides
The hydroxyl group of this compound can be converted to an azide group through standard chemical transformations, such as mesylation followed by nucleophilic substitution with sodium azide. This creates an Azido-PEG3-PFP ester derivative. medkoo.com This azide-functionalized linker can then participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. medchemexpress.com
SPAAC is a powerful bioorthogonal reaction that occurs between a strained cyclooctyne (B158145) (like DBCO or BCN) and an azide to form a stable triazole linkage. medchemexpress.commedchemexpress.combroadpharm.com This reaction is highly specific and can proceed under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications. For instance, a protein can first be labeled with the Azido-PEG3-PFP ester, and the resulting azide-tagged protein can then be reacted with a DBCO-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another protein) to form the desired bioconjugate. medchemexpress.combroadpharm.com
| Reagent Class | Example | Reacts With | Key Feature |
| PFP Ester | This compound | Primary Amines | Stable amide bond formation. tocris.com |
| Azide Derivative | Azido-PEG3-PFP ester | Strained Alkynes (DBCO, BCN) | Enables copper-free click chemistry (SPAAC). medkoo.commedchemexpress.com |
| Strained Alkyne | DBCO-functionalized molecule | Azides | High reactivity in SPAAC. broadpharm.com |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Compatibility
Similarly, the hydroxyl group of this compound can be modified to introduce a terminal alkyne. The resulting Alkyne-PEG3-PFP ester can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC). CuAAC is another highly efficient click chemistry reaction that joins an alkyne and an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole. medchemexpress.comnih.gov
While the requirement for a copper catalyst can be a limitation for in vivo applications due to its cytotoxicity, CuAAC is widely used for the in vitro synthesis of well-defined bioconjugates. nih.gov For example, a protein can be functionalized with the Alkyne-PEG3-PFP ester, and then an azide-containing molecule can be "clicked" onto it using CuAAC. This method is instrumental in creating antibody-drug conjugates (ADCs) and other complex biomolecular structures. sigmaaldrich.com
Development of Cleavable and Non-Cleavable Linker Variants
The PEG3 linker in this compound is generally considered a non-cleavable linker, providing a stable connection between the conjugated molecules. uzh.ch However, the versatility of the hydroxyl group allows for the incorporation of cleavable moieties, expanding the applications of this linker platform.
By derivatizing the hydroxyl group, linkers can be designed to be cleaved by specific stimuli, such as changes in pH, redox potential, or the presence of specific enzymes. For example, a disulfide bond can be introduced to create a redox-sensitive cleavable linker. dcchemicals.com Similarly, an ester linkage susceptible to enzymatic cleavage by esterases can be incorporated.
The choice between a cleavable and a non-cleavable linker is critical in applications like drug delivery. For ADCs, a non-cleavable linker can lead to the accumulation of the drug-linker-antibody complex in the lysosome after internalization, while a cleavable linker can release the payload inside the target cell. broadpharm.com
| Linker Type | Linkage | Cleavage Stimulus | Application Example |
| Non-Cleavable | Ether/Amide | None | Stable bioconjugates, imaging agents. uzh.ch |
| Cleavable (Redox) | Disulfide | Reducing agents (e.g., glutathione) | Intracellular drug delivery. dcchemicals.com |
| Cleavable (Enzymatic) | Peptide | Specific proteases | Targeted drug release in tumors. broadpharm.com |
Orthogonal Reactivity for Multi-Component System Assembly
The distinct reactivities of the PFP ester and the hydroxyl group (or its derivatives) provide a basis for orthogonal conjugation strategies. acs.org Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with each other. acs.org
This property is highly valuable for the assembly of multi-component systems. For instance, a researcher could first react the PFP ester of this compound with a primary amine on a protein. tocris.com Then, after converting the hydroxyl group to an azide, a second, alkyne-containing molecule can be attached via click chemistry. nih.gov This allows for the precise, stepwise construction of complex architectures with multiple functionalities.
Recent studies have shown the combination of PFP-ester chemistry with CuAAC to create dual-reactive nanoparticles for versatile surface functionalization. nih.gov This approach allows for the incorporation of a wide variety of functional molecules to create vast libraries of multifunctional nanoparticles. nih.govrsc.org
Future Perspectives in Chemical Biology and Drug Discovery Research
The unique combination of a reactive PFP ester, a versatile hydroxyl group, and a biocompatible PEG spacer positions this compound and its derivatives as powerful tools for future research.
In chemical biology, these linkers will likely be employed to create sophisticated molecular probes to study complex biological processes. The ability to perform sequential and orthogonal conjugations will enable the construction of multi-functional tools for imaging, proteomics, and interactome mapping.
In drug discovery, the adaptability of this linker system is particularly promising for the development of next-generation ADCs and other targeted therapies. broadpharm.comlabinsights.nl The ability to fine-tune linker length, stability, and cleavability will be crucial for optimizing the therapeutic index of these drugs. Furthermore, the use of PEG linkers can improve the pharmacokinetic profiles of drugs by increasing their solubility and half-life. labinsights.nl As our understanding of disease biology grows, the demand for versatile and precisely engineered linkers like this compound will undoubtedly increase, driving further innovation in bioconjugation chemistry.
Q & A
Q. What analytical methods are recommended for characterizing Hydroxy-PEG3-PFP ester, and how should data be validated?
- Methodological Answer : this compound should be characterized using spectroscopic techniques (e.g., H/C NMR for structural confirmation) and chromatographic methods (e.g., HPLC or LC-MS for purity assessment). Quantify ester hydrolysis stability via pH-dependent kinetic studies using UV-Vis spectroscopy. Validate results by cross-referencing with literature data and internal standards. For reproducibility, document raw data, instrument parameters, and calibration curves in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Key Tools : NMR, HPLC-MS, UV-Vis spectroscopy.
- Validation : Triplicate measurements, statistical comparison with reference compounds.
Q. How should researchers design initial experiments to assess the reactivity of this compound in aqueous environments?
- Methodological Answer : Use a controlled factorial design to test variables such as pH (4–10), temperature (25–60°C), and ionic strength. Measure hydrolysis rates via time-resolved spectrophotometry. Include negative controls (e.g., non-reactive PEG derivatives) to isolate ester-specific reactivity. Data should be analyzed using linear regression models to identify dominant degradation pathways .
- Example Parameters :
| Variable | Range Tested | Measurement Frequency |
|---|---|---|
| pH | 4–10 | Every 30 minutes |
| Temperature | 25–60°C | Continuous monitoring |
Advanced Research Questions
Q. How can Taguchi experimental design optimize this compound conjugation efficiency with amine-bearing substrates?
- Methodological Answer : Apply the Taguchi method to identify critical parameters (e.g., molar ratio, reaction time, solvent polarity). Use an orthogonal array (3 levels, 4 factors) to reduce experimental runs. Calculate signal-to-noise (S/N) ratios for "larger-the-better" outcomes (e.g., conjugation yield). Validate optimal conditions via ANOVA to determine parameter contributions (e.g., molar ratio accounts for >70% variance) .
Q. How should researchers resolve contradictions in reported stability data for this compound across different solvents?
- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on solvent polarity, water content, and storage conditions. Replicate conflicting experiments under standardized protocols (e.g., 25°C, inert atmosphere). Use principal component analysis (PCA) to cluster data by solvent class and identify outliers. Address discrepancies by isolating confounding variables (e.g., trace moisture in dimethylformamide) .
Q. What statistical approaches are recommended for assessing batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement a nested ANOVA model to partition variance between synthesis batches and intra-batch replicates. Use control charts (e.g., X-bar and R charts) to monitor critical quality attributes (CQAs) like purity and molecular weight. For high-throughput data, apply machine learning algorithms (e.g., random forests) to predict variability sources (e.g., raw material impurities) .
- Data Interpretation :
| Batch | Purity (%) | Molecular Weight (Da) |
|---|---|---|
| 1 | 98.2 ± 0.5 | 452.3 ± 1.2 |
| 2 | 97.8 ± 0.7 | 453.1 ± 1.5 |
Q. How can researchers validate novel analytical methods for detecting trace impurities in this compound?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Assess specificity via spiked samples with known impurities (e.g., free PEG3 or pentafluorophenol). Determine limits of detection (LOD) and quantification (LOQ) using calibration curves. Cross-validate with independent techniques (e.g., GC-MS for volatile impurities). Document robustness by testing method performance under varied conditions (e.g., ±2°C, ±0.2 pH) .
- Validation Metrics :
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | 98–102% recovery |
| Precision (RSD) | ≤2% |
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
